Product packaging for Octahydro-isoindol-4-one hydrochloride(Cat. No.:CAS No. 879687-91-9)

Octahydro-isoindol-4-one hydrochloride

Cat. No.: B1392408
CAS No.: 879687-91-9
M. Wt: 175.65 g/mol
InChI Key: FQSRZRILAZRGHC-UHFFFAOYSA-N
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Description

Octahydro-isoindol-4-one hydrochloride (CAS 147253-53-0) is a saturated isoindole derivative with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . This compound is offered with a high purity level of ≥96% and is intended for Research Use Only (RUO), specifically for research and further manufacturing applications, and is not for direct human use . The compound's core structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Patent literature indicates that this scaffold and its derivatives have been investigated as potent glucocorticoid receptor modulators, highlighting its potential in the development of therapeutic agents . Please consult the Safety Data Sheet (SDS) prior to use. This product has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to handle this material with appropriate personal protective equipment in a well-ventilated setting, such as a chemical fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO B1392408 Octahydro-isoindol-4-one hydrochloride CAS No. 879687-91-9

Properties

IUPAC Name

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRZRILAZRGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879687-91-9
Record name 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879687-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-isoindol-4-one hydrochloride typically involves the hydrogenation of isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion of isoindoline derivatives to the desired product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-isoindol-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octahydro-isoindol-4-one hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, the compound is used to study the structure-activity relationships of isoindoline derivatives. It is also employed in the development of new pharmaceuticals .

Medicine: It is investigated for its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of Octahydro-isoindol-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Octodrine Hydrochloride

  • Structure: A branched aliphatic amine (2-amino-6-methylheptane) lacking cyclic systems, contrasting with the bicyclic isoindolone in Octahydro-isoindol-4-one HCl .

Tapentadol Hydrochloride

  • Structure: Contains a benzazepine scaffold with phenolic and ether groups, enabling dual opioid receptor agonism and norepinephrine reuptake inhibition .
  • Pharmacology : Clinically used for neuropathic pain, highlighting stark functional differences from Octahydro-isoindol-4-one HCl, which lacks reported opioid activity .

Memantine Hydrochloride

  • Structure : Adamantane-derived NMDA receptor antagonist, distinct from Octahydro-isoindol-4-one HCl’s rigid bicyclic system .
  • Therapeutic Role : Approved for Alzheimer’s disease, demonstrating how structural complexity correlates with CNS-targeted efficacy .

Chlorphenoxamine Hydrochloride

  • Structure: Ethanolamine-based antihistamine with a diphenylmethane moiety, emphasizing divergent functional groups compared to Octahydro-isoindol-4-one HCl .

Research Implications and Limitations

While Octahydro-isoindol-4-one HCl shares the hydrochloride salt classification with comparators, its structural uniqueness positions it as a distinct entity in research contexts. Key limitations include:

Uncharacterized Pharmacology : Unlike well-studied compounds (e.g., Memantine HCl), its biological targets remain unexplored.

Biological Activity

Overview

Octahydro-isoindol-4-one hydrochloride, with the molecular formula C8H14ClNOC_8H_{14}ClNO and a molecular weight of 175.66 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various applications in biological and medicinal research.

Synthesis

The synthesis of this compound typically involves the hydrogenation of isoindoline derivatives. This reaction is carried out in the presence of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process can be scaled for industrial production, employing high-pressure hydrogenation reactors to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of use, which can vary across different applications in research and medicine.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : Investigations have highlighted its potential in cancer therapy, where it may inhibit tumor growth through specific biochemical pathways.
  • Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotection, possibly through antioxidant mechanisms or modulation of neuroinflammatory processes.

Data Table: Summary of Biological Activities

Biological Activity Description References
AntimicrobialPotential to inhibit growth of various pathogens
AnticancerMay inhibit tumor cell proliferation
NeuroprotectivePossible protective effects on neuronal cells

Q & A

Q. How can Octahydro-isoindol-4-one hydrochloride be structurally characterized, and what analytical techniques are most reliable for confirming its purity?

Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:methanol:aqueous phosphate buffer (15.8:12.0:72.2, pH 7.80) is effective, as validated for related isoindole derivatives . A representative purity analysis protocol is outlined below:

Parameter Method Conditions
Purity by HPLCReverse-phase C18 columnMobile phase: Acetonitrile/methanol/buffer (pH 7.80); Flow rate: 1.0 mL/min
Structural confirmation¹H NMR (400 MHz)Solvent: DMSO-d6; Chemical shifts referenced to TMS
Molecular weightHRMSIonization: ESI+; m/z calculated for C₈H₁₄ClNO: 175.66

Q. What synthetic routes are commonly employed for this compound, and what are their key challenges?

Answer: The compound is synthesized via cyclization of substituted cyclohexane precursors under acidic conditions. A typical method involves:

  • Step 1 : Reductive amination of a ketone intermediate using sodium borohydride in methanol .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
    Challenges include controlling stereochemistry during cyclization and minimizing byproducts like over-reduced isoindole derivatives. Yields typically range from 60–75% under optimized conditions.

Q. What are the recommended storage conditions to ensure the stability of this compound?

Answer: Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Avoid exposure to light and humidity, as the compound is prone to hydrolysis in aqueous environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR shifts) for this compound across different studies?

Answer: Discrepancies often arise from solvent effects, impurities, or stereochemical variations. To mitigate:

  • Standardize solvents : Use DMSO-d6 or CDCl₃ for NMR, as proton shifts vary with solvent polarity .
  • Cross-validate : Compare HRMS and IR spectra with computational models (e.g., DFT-based chemical shift predictions) .
  • Purify rigorously : Employ preparative HPLC to isolate stereoisomers before analysis .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. Key approaches include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclization .
  • Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
  • Chromatographic separation : Utilize chiral columns (e.g., Chiralpak AD-H) with heptane:isopropanol (90:10) .

Q. How can researchers assess the biological activity of this compound, and what in vitro models are appropriate?

Answer: Preliminary pharmacological profiling involves:

  • Target screening : Test affinity for GABA receptors or monoamine transporters using radioligand binding assays .
  • Cellular models : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .
  • Metabolic stability : Use liver microsomes (human or rodent) to predict pharmacokinetics .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary between studies?

Answer: Variations arise from differences in:

  • Crystallinity : Amorphous vs. crystalline forms yield distinct thermal profiles.
  • Impurities : Even 1–2% impurities can depress melting points by 5–10°C .
  • Measurement methods : DSC (differential scanning calorimetry) provides more accuracy than capillary tubes .

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Answer: The compound’s amphiphilic nature (due to the isoindole ring and hydrochloride group) leads to context-dependent solubility. For example:

  • Polar solvents : High solubility in methanol (≥50 mg/mL) due to hydrogen bonding .
  • Nonpolar solvents : Limited solubility in hexane (<1 mg/mL) due to ionic character .
    Contradictions may reflect incomplete equilibration or temperature fluctuations during testing.

Methodological Guidelines Table

Research Aspect Recommended Protocol Reference
Synthesis optimizationReductive amination at 0°C, followed by HCl gas treatment in anhydrous ether
Purity validationHPLC with UV detection at 254 nm; LOD: 0.1 µg/mL
Stereochemical analysisChiral HPLC (Chiralpak AD-H); mobile phase: heptane/isopropanol (85:15)
Biological screeningRadioligand binding assays for GABA-A receptors (IC₅₀ calculation via nonlinear regression)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-isoindol-4-one hydrochloride
Reactant of Route 2
Octahydro-isoindol-4-one hydrochloride

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